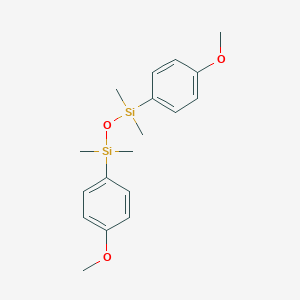

1,3-Bis(4-methoxyphenyl)-1,1,3,3-tetramethyldisiloxane

Description

Properties

IUPAC Name |

(4-methoxyphenyl)-[(4-methoxyphenyl)-dimethylsilyl]oxy-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O3Si2/c1-19-15-7-11-17(12-8-15)22(3,4)21-23(5,6)18-13-9-16(20-2)10-14-18/h7-14H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCPXZIHUIDBHCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)[Si](C)(C)O[Si](C)(C)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O3Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80558251 | |

| Record name | 1,3-Bis(4-methoxyphenyl)-1,1,3,3-tetramethyldisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80558251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122571-17-9 | |

| Record name | 1,3-Bis(4-methoxyphenyl)-1,1,3,3-tetramethyldisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80558251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-methoxyphenyl)({[(4-methoxyphenyl)dimethylsilyl]oxy})dimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Precursor Selection

The foundational method for synthesizing 1,1,3,3-tetramethyldisiloxane—a critical intermediate—involves reacting organohydrogen polysiloxanes with methyl Grignard reagents (CH₃MgX) in dialkyl ether solvents. Cyclic methylhydrogen polysiloxanes, such as 1,3,5,7-tetramethylcyclotetrasiloxane, serve as optimal precursors due to their high solubility in ethers like dibutyl ether. The reaction proceeds via nucleophilic attack of the Grignard reagent on silicon-hydrogen bonds, replacing hydrogen with methyl groups.

Hydrolysis and Workup

Following methyl group substitution, the intermediate undergoes hydrolysis using aqueous acidic or basic solutions (e.g., HCl, NaOH). Maintaining temperatures below 30°C during hydrolysis prevents side reactions, ensuring high purity of the disiloxane product. Post-hydrolysis, fractional distillation isolates 1,1,3,3-tetramethyldisiloxane, with yields reported at 85–92% under optimized conditions.

Palladium-Catalyzed Double Arylation of 1,1,3,3-Tetramethyldisiloxane

Reaction Design and Catalytic System

A breakthrough methodology reported by Kurihara et al. employs a palladium-catalyzed double arylation strategy. Using bis(tri-tert-butylphosphine)palladium(0) (Pd(P(t-Bu)₃)₂) as the catalyst, 1,1,3,3-tetramethyldisiloxane reacts with two equivalents of 4-iodoanisole in tetrahydrofuran (THF) or toluene. The reaction is facilitated by N,N-diisopropylethylamine (DIPEA) as a base, which neutralizes HI byproducts and accelerates oxidative addition steps.

Optimization of Reaction Parameters

Key parameters influencing yield and selectivity include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | THF | 95% |

| Temperature | Room temperature | 90% |

| Catalyst Loading | 5 mol% | 92% |

| Reaction Time | 4–24 hours | 85–95% |

The use of THF enhances solubility of both the disiloxane and aryl iodide, while room temperature minimizes side reactions such as homocoupling of aryl iodides.

Mechanistic Insights

The catalytic cycle initiates with oxidative addition of 4-iodoanisole to Pd(0), forming a Pd(II) intermediate. Transmetalation with 1,1,3,3-tetramethyldisiloxane follows, wherein the silicon-hydrogen bonds undergo sequential substitution by aryl groups. Reductive elimination regenerates the Pd(0) catalyst, releasing the desired bis-arylated product.

Side Reactions and Mitigation

Competitive pathways, such as mono-arylation or over-arylation, are suppressed by maintaining a 2.5:1 molar ratio of aryl iodide to disiloxane. Excess iodide ensures complete consumption of the disiloxane, while rigorous exclusion of moisture prevents hydrolysis of intermediates.

Comparative Analysis of Synthetic Routes

Yield and Scalability

The Grignard method offers high yields (85–92%) but requires multi-step synthesis and stringent temperature control. In contrast, the palladium-catalyzed route achieves comparable yields (90–95%) in a single step, albeit with higher catalyst costs.

Purity and Functional Group Tolerance

Pd-catalyzed arylation demonstrates superior functional group tolerance, accommodating electron-donating groups (e.g., methoxy) without side reactions. The Grignard method, however, is limited by the sensitivity of silicon-hydrogen bonds to protic impurities.

Characterization and Applications

Spectroscopic Data

1,3-Bis(4-methoxyphenyl)-1,1,3,3-tetramethyldisiloxane exhibits distinct spectral features:

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(4-methoxyphenyl)-1,1,3,3-tetramethyldisiloxane undergoes various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding phenolic compounds.

Substitution: The silicon atoms can participate in substitution reactions, where the methoxyphenyl groups can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Substitution: Reagents like halogens or organolithium compounds are typically employed.

Major Products

Oxidation: The major products are 4-hydroxyphenyl derivatives.

Substitution: Depending on the substituents introduced, various functionalized siloxanes can be obtained.

Scientific Research Applications

1,3-Bis(4-methoxyphenyl)-1,1,3,3-tetramethyldisiloxane finds applications in several scientific research areas:

Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.

Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.

Medicine: Explored for its role in developing new therapeutic agents.

Industry: Utilized in the production of high-performance materials, including coatings and adhesives.

Mechanism of Action

The mechanism of action of 1,3-Bis(4-methoxyphenyl)-1,1,3,3-tetramethyldisiloxane involves its interaction with various molecular targets. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, while the disiloxane backbone provides structural stability. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The properties and applications of 1,3-Bis(4-methoxyphenyl)-1,1,3,3-tetramethyldisiloxane can be contextualized by comparing it to structurally related disiloxane derivatives. Below is a detailed analysis:

Table 1: Comparative Analysis of Disiloxane Derivatives

Key Observations :

Aromatic vs. Aliphatic Substituents: Aromatic substituents (e.g., phenyl, 4-methoxyphenyl) improve thermal stability but reduce solubility in non-polar solvents. In contrast, the 4-methoxyphenyl groups in the target compound balance thermal stability with polar solubility due to methoxy’s electron-donating nature . Aliphatic chains (e.g., hydroxypropyl, carboxypropyl) enhance flexibility and solubility in organic solvents but lower thermal resistance .

Functional Group Reactivity: Epoxy (glycidoxypropyl) and amine (aminopropyl) groups enable crosslinking, making these derivatives critical for elastomers and high-strength polymers . Methacryloxypropyl groups improve copolymer compatibility and reduce water sorption, ideal for biomedical applications .

Thermal and Mechanical Performance: The target compound’s methoxyphenyl groups likely confer higher thermal stability (200–300°C range, inferred from similar aryl-siloxanes ) compared to aliphatic derivatives but lower than fully aromatic analogs like 1,1,3,3-tetraphenyldisiloxane. Mechanical properties (e.g., tensile strength) are influenced by substituent rigidity; aminopropyl derivatives enhance elastomer flexibility , while glycidoxypropyl variants reduce shrinkage in gratings .

Synthesis Complexity :

- Methoxy-substituted derivatives may require controlled hydrolysis-condensation or Pd-catalyzed cross-coupling (as seen in methoxyphenyl boronic acid reactions ), whereas aliphatic substituents are often added via hydrosilylation .

Research Findings and Data

Thermal Stability :

- Aromatic disiloxanes (e.g., 1,1,3,3-tetraphenyldisiloxane) exhibit decomposition temperatures >400°C, while aliphatic analogs degrade below 300°C . The target compound’s methoxyphenyl groups likely place it in the 300–350°C range.

Solubility :

- Methoxy groups enhance solubility in polar aprotic solvents (e.g., DMF, THF), as observed in methoxyphenyl-containing polyimides .

Mechanical Properties :

- Urea-elastomers derived from aminopropyl disiloxanes show tensile strengths of 5–10 MPa, while methacryloxypropyl copolymers exhibit flexural strengths >100 MPa .

Biological Activity

1,3-Bis(4-methoxyphenyl)-1,1,3,3-tetramethyldisiloxane (CAS Number: 6009-50-3) is a siloxane compound notable for its unique chemical structure and potential biological activities. This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and providing data tables for clarity.

- Molecular Formula : C24H25N3O3S

- Molecular Weight : 435.54 g/mol

- InChI Key : KCIJVZDZECUOJA-UHFFFAOYNA-N

Anticancer Activity

A study investigated the anticancer properties of various siloxane derivatives including those with methoxyphenyl substituents. The results indicated that certain structural features significantly influence their cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cells. The study highlighted that compounds with multiple methoxy groups tend to exhibit enhanced biological activity against these cell lines .

Case Study: Cytotoxicity Testing

In a comparative analysis of siloxane compounds:

- Compound Tested : this compound

- Cell Lines Used : MCF-7 and MDA-MB-231

- Concentrations Tested : 10 µM to 100 µM over 24 hours

- Results :

The mechanism by which siloxane compounds exert their anticancer effects may involve:

- Induction of apoptosis via caspase activation.

- Modulation of cell cycle progression.

- Inhibition of DNA synthesis in rapidly dividing cancer cells.

Docking studies have suggested that these compounds may interact with key proteins involved in apoptosis and cell survival pathways .

Data Tables

| Compound Name | Cell Line | Concentration (µM) | Cell Viability (%) |

|---|---|---|---|

| This compound | MCF-7 | 100 | 40 ± 2 |

| This compound | MDA-MB-231 | 100 | 33 ± 2 |

| Control | MCF-7 | N/A | 100 |

| Control | MDA-MB-231 | N/A | 100 |

Q & A

Basic: What are the established synthetic routes for 1,3-bis(4-methoxyphenyl)-1,1,3,3-tetramethyldisiloxane, and how can reaction conditions be optimized for yield?

The compound is typically synthesized via hydrosilation reactions. For example, 1,3-bis(glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane is prepared by reacting allyl glycidyl ether (AGE) with 1,1,3,3-tetramethyldisiloxane (DS) using a platinum catalyst (e.g., Karstedt catalyst) in toluene at controlled temperatures (~80–100°C). Yield optimization involves precise stoichiometric ratios (e.g., 1:2 molar ratio of DS to AGE), inert atmospheres, and post-synthesis purification via vacuum distillation . Alternative routes include nucleophilic substitution or condensation reactions with methoxy-phenyl precursors, requiring anhydrous conditions and catalysts like triethylamine .

Basic: Which spectroscopic and analytical techniques are critical for characterizing structural purity?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H, ¹³C, and ²⁹Si NMR confirm substituent arrangement and siloxane backbone integrity. For instance, ²⁹Si NMR peaks near −20 ppm indicate dimethylsiloxane groups .

- Fourier-Transform Infrared Spectroscopy (FT-IR) : Bands at ~1070 cm⁻¹ (Si-O-Si stretching) and ~1250 cm⁻¹ (C-O-C from methoxy groups) validate structural motifs .

- X-Ray Diffraction (XRD) : Used in hybrid materials to assess interlayer spacing changes (e.g., from 0.76 nm in pristine LDH to 2.95 nm in SIEPDP-LDH composites) .

Advanced: How does this compound enhance flame retardancy in epoxy resins, and what synergistic mechanisms are involved?

When intercalated into layered double hydroxides (LDHs), the compound acts as a nanoflame-retardant by:

- Gas-phase radical quenching : Phosphorus and silicon moieties release PO· and SiO· radicals, interrupting combustion chains.

- Char formation : The disiloxane structure promotes crosslinking, forming a thermally stable silica-phosphorus char layer that reduces heat release rate (HRR) by ~40% and total heat release (THR) by ~25% at 8 wt% loading. Cone calorimetry and UL-94 (V-0 rating) confirm efficacy .

Advanced: What role does this disiloxane play as a chain extender in low-modulus polyurethanes?

In siloxane-polyurethanes, the compound improves elasticity without sacrificing tensile strength. For example, blending 1,3-bis(4-hydroxybutyl)-1,1,3,3-tetramethyldisiloxane (BHTD) with 1,4-butanediol (BDO) and MDI creates a hard segment that phase-separates into domains. This morphology reduces modulus (to ~5 MPa) while maintaining elongation (>500%) and strength (>15 MPa), as shown by DSC and tensile testing .

Advanced: How do hydrosilation reaction parameters influence the functionality of disiloxane derivatives?

Hydrosilation efficiency depends on:

- Catalyst type : Karstedt catalyst (Pt-based) achieves >90% conversion vs. slower Speier catalysts.

- Solvent polarity : Toluene minimizes side reactions (e.g., isomerization) compared to polar solvents.

- Temperature : Reactions at 80–100°C balance speed and selectivity. Post-reaction GC-MS analysis ensures minimal residual vinyl or Si-H groups .

Data Contradiction: Why do studies report conflicting thermal stability and mechanical performance in disiloxane-modified polymers?

Discrepancies arise from:

- Matrix compatibility : In epoxy resins, exfoliated disiloxane-LDH improves thermal stability (TGA residue increases by ~15% at 600°C) , while in polyurethanes, phase-separated domains reduce thermal degradation onset by ~20°C due to weaker interfacial bonding .

- Crosslink density : Higher functionality (e.g., glycidyl vs. amine-terminated disiloxanes) increases Tg but may reduce flexibility.

Advanced: What strategies optimize the dispersion of disiloxane-modified LDH in polymer matrices?

- In-situ intercalation : Reacting LDH with disiloxane precursors (e.g., SIEPDP) during synthesis ensures uniform dispersion.

- Surface functionalization : Grafting methoxy-phenyl groups improves compatibility with epoxy resins, reducing aggregation (confirmed by TEM) .

Advanced: How does the disiloxane structure influence curing dynamics in epoxy-amine systems?

The linear siloxane backbone reduces steric hindrance, accelerating amine-epoxy crosslinking. Rheological studies show a 30% reduction in gelation time compared to rigid aromatic amines. However, excessive siloxane content (>10 wt%) delays curing due to increased free volume and reduced mobility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.